3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
3-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound featuring a chromen-2-one (coumarin) core fused with a thiazole ring substituted at the 4-position with a 4-nitrophenyl group. This structural combination imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4S/c21-18-14(9-12-3-1-2-4-16(12)24-18)17-19-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSKLBMJWNFECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 2H-chromen-2-one under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—facilitates the development of novel compounds with desired properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of nitro derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Conversion of nitro to amino derivatives | Palladium on carbon (Pd/C), sodium borohydride |
| Substitution | Electrophilic or nucleophilic substitutions | Halogens, alkyl halides |
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. The presence of the nitrophenyl and thiazole groups contributes to its interaction with biological macromolecules.
Medical Applications
Due to its bioactive properties, this compound is being explored as a potential therapeutic agent. Its ability to inhibit specific enzymes or proteins makes it a candidate for drug development aimed at treating various diseases.
Industrial Uses
In industrial chemistry, this compound is utilized in the development of advanced materials and dyes. Its unique chemical properties allow for the creation of products with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited strong cytotoxic effects against cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties against various pathogens. The study focused on the structure-activity relationship (SAR) to identify key features responsible for its efficacy.
Case Study 3: Synthesis Optimization
A comprehensive review on synthetic methodologies emphasized the efficiency of multi-step reactions involving this compound as a precursor for synthesizing complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Research Findings
- Electrochemical Properties: The nitro group in the target compound lowers the LUMO energy (-3.2 eV) compared to non-nitro analogs (-2.8 eV), enhancing electron-accepting capacity in optoelectronic applications .
- Thermal Stability : Derivatives with nitro groups exhibit higher thermal decomposition temperatures (~280°C) than methoxy-substituted analogs (~250°C) due to stronger intermolecular interactions .
Biological Activity
Overview
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that integrates a chromenone core with a thiazole ring and a nitrophenyl substituent. This unique structure suggests potential for various biological activities, particularly in antimicrobial and anticancer applications. The compound's synthesis typically involves multi-step reactions, starting from readily available precursors such as 4-nitrobenzaldehyde and thiosemicarbazide, leading to significant interest in its pharmacological properties.
The compound's chemical structure allows it to engage in various chemical reactions, including oxidation and reduction processes. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions may modulate several biochemical pathways, contributing to the compound's biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, thiazole derivatives have been shown to inhibit the growth of various Gram-negative bacteria. In vitro studies have demonstrated that certain thiazole derivatives significantly decrease cell viability in Caco-2 cells, which are often used as a model for intestinal absorption and cancer research .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives containing thiazole rings have shown promising results against different cancer cell lines. For instance, modifications on the thiazole ring enhance anticancer activity against Caco-2 cells (human colorectal adenocarcinoma) and A549 cells (human lung carcinoma). In one study, specific substitutions on the chromenone moiety were found to significantly improve anticancer efficacy .
Case Studies
- Caco-2 Cell Line Study : A study demonstrated that certain derivatives of this compound reduced Caco-2 cell viability by up to 54.9%, indicating strong potential for colorectal cancer treatment .
- A549 Cell Line Study : Another derivative exhibited significant activity against A549 cells with an IC50 value of 2.7 µM, suggesting effective inhibition of cell proliferation .
- Mechanistic Insights : Molecular docking studies have indicated that these compounds interact with specific targets involved in cancer progression, providing insights into their mechanisms of action .
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of both the thiazole and chromenone moieties is crucial for enhancing biological activity.
| Compound | Structure | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | Structure | Varies (up to 54.9% viability reduction) | Electron transfer, hydrogen bonding |
| Thiazole Derivative A | Structure A | 31.9% reduction in viability | Similar mechanism |
| Thiazole Derivative B | Structure B | 40.2% reduction in viability | Similar mechanism |
Q & A
Basic: What are the common synthetic routes for preparing 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or multicomponent reactions . Key steps include:
- Thiazole ring formation : Reacting 4-(4-nitrophenyl)thiazole-2-amine with a chromen-2-one derivative in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate coupling .
- Alternative route : A two-component protocol using 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and nitro-substituted anilines in ethanol, followed by cyclization to form the thiazole moiety .
Example conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | K₂CO₃, DMF, 80°C, 12h | ~65% |
| Cyclization | Ethanol, reflux, 6h | ~70% |
Advanced: How can reaction conditions be optimized to improve yield and purity in thiazole-chromenone coupling?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol reduces side reactions in cyclization steps .
- Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
- Purification : Use of column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to achieve >95% purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR : ¹H and ¹³C NMR to confirm thiazole (δ 7.5–8.2 ppm for aromatic protons) and chromenone (δ 6.2–6.8 ppm for coumarin protons) moieties .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 365.3 for C₁₈H₁₁N₃O₄S) .
Advanced: How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?
Answer:
SC-XRD provides atomic-resolution data for:
- Bond lengths/angles : Confirming the thiazole-chromenone linkage (C–S bond: ~1.74 Å; C–O in chromenone: ~1.21 Å) .
- Space group determination : Orthorhombic (e.g., Pna2₁) or monoclinic systems, refined using SHELXL .
- Hydrogen bonding : Identifying intermolecular interactions (e.g., N–H⋯O) critical for crystal packing .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
Common assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing effects .
Advanced: How do substituent modifications impact structure-activity relationships (SAR)?
Answer:
- Nitro group position : Para-substitution on the phenyl ring enhances electron-deficient character, improving DNA intercalation potential .
- Thiazole vs. oxazole : Thiazole’s sulfur atom increases lipophilicity, enhancing membrane permeability (logP ~3.2 vs. ~2.8 for oxazole analogs) .
- Computational modeling : DFT studies (e.g., HOMO-LUMO gaps) predict reactivity with biological targets like topoisomerase II .
Basic: Which analytical methods quantify this compound in complex matrices?
Answer:
- HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm .
- UV-Vis spectroscopy : λₘₐₐ at ~320 nm (π→π* transition of the chromenone core) .
Advanced: How does the compound behave in spectrophotometric metal-complexation studies?
Answer:
The nitro and carbonyl groups act as ligands for transition metals :
- Cr(VI) complexation : Forms a 1:1 complex at pH 5.0, detected via absorbance shift to 450 nm (ε = 1.2×10⁴ L/mol·cm) .
- Stoichiometry determination : Job’s plot or mole-ratio method confirms binding affinity .
Advanced: What crystallographic software is recommended for refining complex hydrogen-bonding networks?
Answer:
- SHELX suite : SHELXL for refining H-bond parameters (e.g., D–H⋯A angles) and generating .cif files .
- Mercury CSD : Visualizes graph-set notations (e.g., R₂²(8) motifs) for H-bond patterns .
Advanced: How do tautomeric forms of this compound influence its reactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
